molecular formula C13H7Cl5N4O B10954537 4-amino-3,5,6-trichloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

4-amino-3,5,6-trichloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B10954537
M. Wt: 412.5 g/mol
InChI Key: ZAEQWYRZQMEXPV-LRNAUUFOSA-N
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Description

4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyridine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which is achieved through a series of cyclization reactions.

    Chlorination: The pyridine ring is then subjected to chlorination using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 5, and 6 positions.

    Condensation Reaction: The final step involves the condensation of the amino-chloropyridine derivative with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
  • 2,3,5-trichloropyridine
  • 4-amino-3,5,6-trichloro-2-(functionally substituted methyl)pyridine

Uniqueness

4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H7Cl5N4O

Molecular Weight

412.5 g/mol

IUPAC Name

4-amino-3,5,6-trichloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H7Cl5N4O/c14-6-2-1-3-7(15)5(6)4-20-22-13(23)11-8(16)10(19)9(17)12(18)21-11/h1-4H,(H2,19,21)(H,22,23)/b20-4+

InChI Key

ZAEQWYRZQMEXPV-LRNAUUFOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)Cl

Origin of Product

United States

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